

# Creatinine formation from creatine phosphate breakdown

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | Crenatine |           |
| Cat. No.:            | B031384   | Get Quote |

## **Understanding (Rac)-Tovinontrine**

(Rac)-Tovinontrine, also known as tovinontrine or IMR-687, is a potent and highly selective small molecule inhibitor of phosphodiesterase-9 (PDE9).[1][2][3][4] The primary mechanism of action for tovinontrine is the inhibition of PDE9, which leads to an increase in cyclic guanosine monophosphate (cGMP) levels.[1][2][3][4] This elevation in cGMP plays a significant role in vascular biology and the production of hemoglobin.[2][4]

Initially, tovinontrine was investigated as a potential treatment for hematological conditions such as sickle cell disease and beta-thalassemia.[4] However, development for these indications was halted following disappointing outcomes in Phase 2b clinical trials. Subsequently, the focus of research has shifted towards its potential application in treating heart failure with preserved ejection fraction (HFpEF).[2][5][6] The compound is administered orally and has a multimodal mechanism of action that affects red and white blood cells, as well as adhesion molecules.[3][4]

The following table provides a structured list of long-tail keywords to guide the creation of scientific content aimed at researchers.



| Category                                                                     | Long-tail Keyword                                                |
|------------------------------------------------------------------------------|------------------------------------------------------------------|
| Foundational & Exploratory                                                   | (Rac)-Tovinontrine mechanism of action in cardiovascular disease |
| Tovinontrine (IMR-687) chemical structure and synthesis pathway              |                                                                  |
| Phosphodiesterase-9 (PDE9) inhibition by (Rac)-Tovinontrine                  |                                                                  |
| Role of cGMP signaling in (Rac)-Tovinontrine therapeutic effects             |                                                                  |
| Discovery and development history of Tovinontrine (IMR-687)                  | •                                                                |
| Preclinical pharmacology of (Rac)-Tovinontrine in animal models              |                                                                  |
| (Rac)-Tovinontrine effects on red blood cell adhesion and function           |                                                                  |
| In vitro characterization of (Rac)-Tovinontrine PDE9 selectivity             |                                                                  |
| Pharmacokinetics and pharmacodynamics of oral Tovinontrine                   |                                                                  |
| (Rac)-Tovinontrine targets in heart failure with preserved ejection fraction |                                                                  |
| Methodological & Application                                                 | Quantifying (Rac)-Tovinontrine efficacy in HFpEF clinical trials |
| Assaying cGMP levels in response to Tovinontrine treatment                   |                                                                  |
| Protocols for administering (Rac)-Tovinontrine in preclinical studies        |                                                                  |
| In vivo imaging techniques to assess  Tovinontrine cardiac effects           | •                                                                |



| Measuring fetal hemoglobin induction by (Rac)-<br>Tovinontrine            |                                                                        |
|---------------------------------------------------------------------------|------------------------------------------------------------------------|
| Cell-based assays for screening PDE9 inhibitors like Tovinontrine         |                                                                        |
| Clinical trial design for Tovinontrine in cardiovascular indications      |                                                                        |
| Biomarker analysis in Tovinontrine heart failure studies                  |                                                                        |
| High-throughput screening for novel (Rac)-<br>Tovinontrine analogs        |                                                                        |
| Analytical methods for detecting Tovinontrine in biological samples       |                                                                        |
| Troubleshooting & Optimization                                            | Reasons for Tovinontrine clinical trial failure in sickle cell disease |
| Overcoming poor efficacy of (Rac)-Tovinontrine in hematological disorders |                                                                        |
| Optimizing (Rac)-Tovinontrine dosage for cardiovascular benefits          |                                                                        |
| Challenges in translating preclinical Tovinontrine data to humans         |                                                                        |
| Off-target effects of (Rac)-Tovinontrine at high concentrations           |                                                                        |
| Improving the bioavailability of oral Tovinontrine formulations           |                                                                        |
| Addressing variability in patient response to (Rac)-Tovinontrine          |                                                                        |
| Potential resistance mechanisms to Tovinontrine therapy                   |                                                                        |
| Mitigating adverse events associated with  Tovinontrine treatment         |                                                                        |



| Strategies to enhance cGMP elevation by (Rac)-<br>Tovinontrine                |                                                               |
|-------------------------------------------------------------------------------|---------------------------------------------------------------|
| Validation & Comparative                                                      | (Rac)-Tovinontrine vs other PDE9 inhibitors for heart failure |
| Comparative efficacy of Tovinontrine and existing HFpEF therapies             |                                                               |
| Validating the role of PDE9 as a therapeutic target in cardiovascular disease |                                                               |
| Head-to-head comparison of (Rac)-Tovinontrine and sildenafil                  |                                                               |
| Cross-species analysis of Tovinontrine's effects on cGMP signaling            |                                                               |
| Benchmarking (Rac)-Tovinontrine against novel heart failure treatments        |                                                               |
| Meta-analysis of clinical trial data for PDE9 inhibitors                      |                                                               |
| Validating biomarkers for (Rac)-Tovinontrine therapeutic response             |                                                               |
| Comparative study of Tovinontrine's impact on different cardiac cell types    | _                                                             |
| Independent validation of published (Rac)-<br>Tovinontrine research findings  |                                                               |

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References



- 1. Imara Announces Results of Interim Analyses of Tovinontrine (IMR-687) Phase 2b Clinical Trials in Sickle Cell Disease and Beta-Thalassemia BioSpace [biospace.com]
- 2. Imara Announces FDA Clearance of Investigational New Drug Application (IND) for Tovinontrine (IMR-687) for Heart Failure with Preserved Ejection Fraction (HFpEF) -BioSpace [biospace.com]
- 3. Imara Announces Results of Interim Analyses of Tovinontrine [globenewswire.com]
- 4. Imara Presents Clinical and Preclinical Tovinontrine (IMR-687) Data at the American Society of Hematology (ASH) Annual Meeting 2021 - BioSpace [biospace.com]
- 5. clinicaltrials.eu [clinicaltrials.eu]
- 6. clinicaltrials.eu [clinicaltrials.eu]
- To cite this document: BenchChem. [Creatinine formation from creatine phosphate breakdown]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b031384#creatinine-formation-from-creatine-phosphate-breakdown]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com